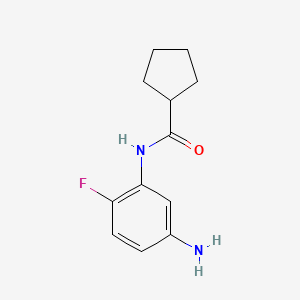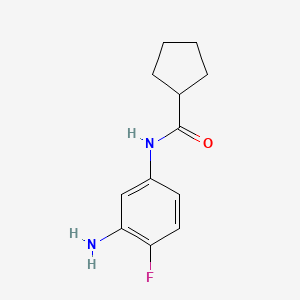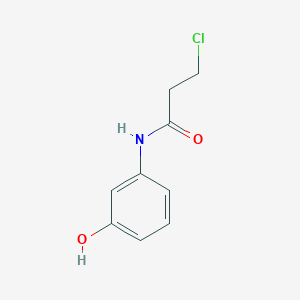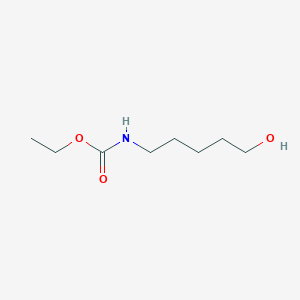![molecular formula C17H17N3OS B1357496 1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one CAS No. 929694-89-3](/img/structure/B1357496.png)
1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one, also known as DMPP, is an organosulfur compound that has recently gained attention for its potential applications in a variety of scientific fields. In particular, DMPP has been studied for its ability to act as a catalyst in organic synthesis, its potential as a therapeutic agent, and its potential as a tool for biophysical research.
Wissenschaftliche Forschungsanwendungen
Bruton’s Tyrosine Kinase (BTK) Inhibition
Compounds similar to the one you’ve mentioned have been studied for their role as BTK inhibitors. BTK is crucial in the signaling pathways of B-cell malignancies and autoimmune diseases. Novel pyrazolopyrimidine-based derivatives, which share a core structure with your compound, have shown potent antiproliferative activity in mantle cell lymphoma cell lines . These compounds can induce apoptosis through the caspase 3-mediated apoptotic pathway, suggesting their potential as antitumor agents .
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Another significant application is the inhibition of CDK2, a protein kinase that is an appealing target for cancer treatment. Derivatives of pyrazolopyrimidine, which is structurally related to your compound, have been synthesized and shown to inhibit CDK2 effectively. This inhibition can lead to altered cell cycle progression and apoptosis induction within cancer cells . Such compounds have demonstrated superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 .
Anticancer Activity
The core pyrazolopyrimidine structure is also explored for its direct anticancer activity. By designing and synthesizing novel derivatives, researchers aim to target specific cancer cells with high potency. These compounds can significantly inhibit the growth of cancer cell lines, indicating their potential as chemotherapeutic agents .
Molecular Docking and Modeling
In silico studies, including molecular docking and modeling, are essential applications for compounds like yours. These studies help predict how the compound will fit into the active site of target proteins, such as CDK2. The interactions and binding affinities observed in these models can guide the design of more potent and selective inhibitors .
Drug-Likeness and ADMET Prediction
Before clinical application, it’s crucial to assess the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new compounds. In silico tools can predict these properties for pyrazolopyrimidine derivatives, aiding in the selection of compounds with favorable pharmacokinetic profiles for further development .
Apoptosis Induction Studies
Compounds with the pyrazolopyrimidine scaffold have been selected for studies on their ability to induce apoptosis in cancer cells. These studies provide insights into the mechanisms by which these compounds can trigger cell death, an essential feature for anticancer drugs .
Eigenschaften
IUPAC Name |
1-(2,3-dimethylphenyl)-5,7-dimethyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-9-6-5-7-13(12(9)4)20-15-14(16(21)19-17(20)22)10(2)8-11(3)18-15/h5-8H,1-4H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQAFQIWUJOMKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C(=CC(=N3)C)C)C(=O)NC2=S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

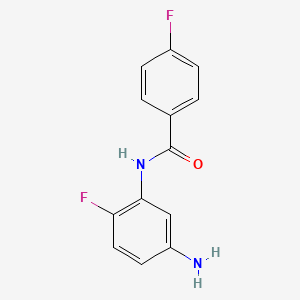

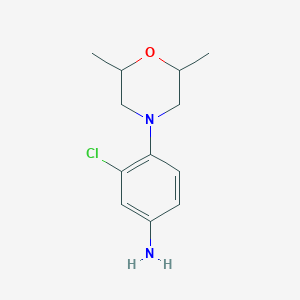
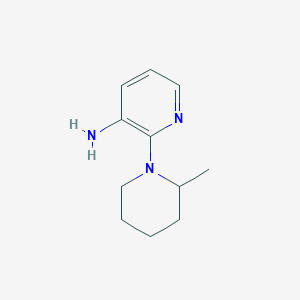

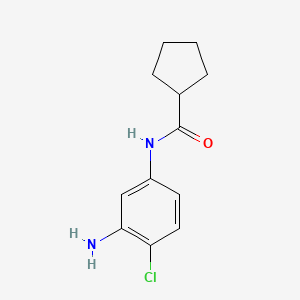
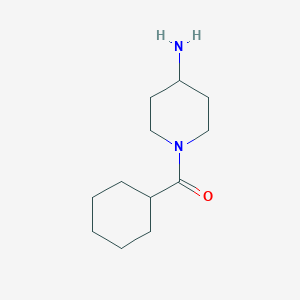
![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)
